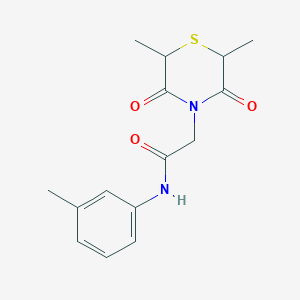

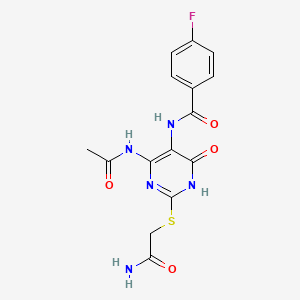

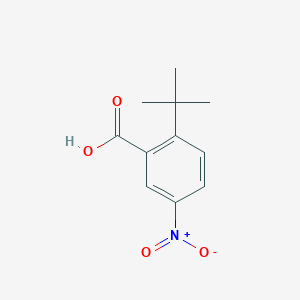

N-methyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a chemical compound that has shown potential in scientific research applications. This compound is also known as MI-77301 and is a potent and selective inhibitor of the MDM2-p53 interaction. The MDM2-p53 interaction is a key pathway in the regulation of the tumor suppressor protein p53, which is often mutated or inactivated in cancer cells.

Scientific Research Applications

Anti-Tubercular Activity

Tuberculosis (TB) remains a global health concern, and the search for effective anti-TB agents continues. Recent studies have investigated novel compounds, including derivatives of N-methyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide. These derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . Further research in this area could lead to the development of more potent TB drugs.

Analgesic Properties

In a series of N-phenylacetamide sulphonamides, one specific compound—N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide —demonstrated good analgesic activity, comparable to or even superior to paracetamol. This finding suggests potential applications in pain management .

Anti-Plasmodial Action

Compound 30 (1-([1,1’-biphenyl]-4-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethan-1-one) exhibited substantial anti-plasmodial action, with an IC50 value of 160 μM. Additionally, it inhibits cathepsin D, a protease enzyme, with potency similar to that of plasmepsin II. This finding opens avenues for exploring its use against malaria parasites .

Medicinal Chemistry Insights

Medicinal chemistry plays a pivotal role in designing and developing pharmaceutical compounds. Researchers have explored the chemical diversity of phenoxy acetamide and its derivatives (including the compound ) to understand their pharmacological properties. By studying molecular interactions, researchers aim to enhance drug safety and efficacy, ultimately improving quality of life .

Industrial Applications

Beyond healthcare, phenoxy acetamide derivatives may find applications in industrial processes. Researchers can investigate their use as catalysts, ligands, or functional materials, contributing to diverse fields such as materials science and catalysis.

Al-Ostoot, F. H., Zabiulla, & Khanum, S. A. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society, 18(2), 1839–1875. Read more Compound 30: A Review of Approaches to the Design of Antimalarial Agents. Molecules, 28(14), 5490. Read more

properties

IUPAC Name |

N-methyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S/c1-19-17(22)13-26(24,25)16-11-21(15-8-4-3-7-14(15)16)12-18(23)20-9-5-2-6-10-20/h3-4,7-8,11H,2,5-6,9-10,12-13H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANESAOCUTDNSTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}hexanoic acid](/img/structure/B2599754.png)

![Ethyl 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2599755.png)

![[(Z)-[3-(Acetylcarbamoyl)-6-bromochromen-2-ylidene]amino] acetate](/img/structure/B2599756.png)

![N-(4-acetamidophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2599760.png)

![N-[[1-Phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]but-2-ynamide](/img/structure/B2599763.png)